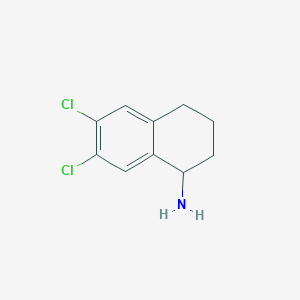

6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chlorinated tetrahydronaphthalene derivative featuring a primary amine group at position 1 and chlorine substituents at positions 6 and 6. Chlorinated tetrahydronaphthalen-amines are often explored for their electronic and steric properties, which influence receptor binding, solubility, and metabolic stability .

Properties

Molecular Formula |

C10H11Cl2N |

|---|---|

Molecular Weight |

216.10 g/mol |

IUPAC Name |

6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C10H11Cl2N/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5,10H,1-3,13H2 |

InChI Key |

MWHCNDHYTRDREW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=CC(=C(C=C2C1)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene followed by amination. One common method includes:

Chlorination: 1,2,3,4-tetrahydronaphthalene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 6 and 7 positions.

Amination: The resulting 6,7-dichloro-1,2,3,4-tetrahydronaphthalene is then subjected to amination using ammonia or an amine source under high pressure and temperature conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it to the corresponding dihydro or fully reduced amine derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Naphthoquinones

Reduction: Dihydro or fully reduced amine derivatives

Substitution: Various substituted tetrahydronaphthalenes depending on the nucleophile used

Scientific Research Applications

While the search results do not provide specific applications or case studies for "6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine," they do offer some related information regarding its properties, synthesis, and the applications of similar compounds.

Chemical Information

this compound has the molecular formula C10H11Cl2N and a molecular weight of 216.10 g/mol . It is also known by synonyms such as this compound . Computed properties include an XLogP3-AA value of 2.8, one hydrogen bond donor, and one hydrogen bond acceptor .

Isomers and Related Compounds

The search results also mention (S)-6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine, which is an isomer of the compound of interest . Additionally, 5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine is another related compound .

Potential Applications Based on Similar Compounds

While direct applications of this compound are not specified in the search results, research on similar nitrogen-containing molecules and related chemical structures provides some insight into potential applications:

- Antimicrobial Activity: Some nitrogen-containing heterocycles have demonstrated antimicrobial activity against Mycobacterium tuberculosis and Moraxella catarrhalis .

- Antiviral Activity: Triazole compounds have shown antiviral activity against HIV-1 .

- Anti-inflammatory Agents: Certain 6-arylbenzimidazo[1,2-c]quinazoline derivatives have been identified as potential anti-inflammatory agents .

- Enzyme Inhibition: 4,5-disubstituted 1,2,3-triazoles have been identified as inhibitors of the IDO1 enzyme, which is involved in cancer cell immune evasion .

- Triazine derivatives: Substituted 1,3,5-triazine derivatives have exhibited a wide spectrum of effects on biological systems such as anti-bacterial, anti-viral, anti-mycobacterial, anti-tubercular, anti-malarial, anti-leishmanial, anti-amoebic, anti-inflammatory, anti-HIV, and anti-cancer .

Mechanism of Action

The mechanism of action of 6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The chlorine atoms and amine group play a crucial role in its reactivity and binding affinity. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Differences

The substituent positions and functional groups on the tetrahydronaphthalene backbone significantly alter physicochemical and biological properties. Key analogues include:

5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1199782-94-9):

- Chlorines at positions 5 and 7 instead of 6 and 7.

- This positional isomerism may alter electronic distribution and steric hindrance, affecting interactions with biological targets .

trans-4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines (e.g., compounds 5l, 5m, 5n): Bulky substituents (e.g., cyclohexyl, biphenyl) at position 4 and a dimethylamine group at position 2.

Sertraline Hydrochloride :

Physicochemical Properties

Research Findings and Implications

Positional Isomerism : Chlorine at positions 6,7 vs. 5,7 alters electron-withdrawing effects and steric interactions, which could modulate binding to enzymes or receptors .

Amine Functionalization : Primary amines (target compound) offer hydrogen-bonding capability, whereas N,N-dimethylated analogues (e.g., 5l) exhibit enhanced lipophilicity for membrane permeability .

Pharmaceutical Relevance : Sertraline’s success demonstrates that strategic chlorine placement and amine modification are critical for drug efficacy, guiding future optimizations of the target compound .

Data Table: Key Analogues of this compound

Biological Activity

6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 1259947-34-6) is a chemical compound with potential biological activity that has garnered interest in pharmacological research. This compound features a tetrahydronaphthalene structure with dichloro substitutions, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H11Cl2N

- Molecular Weight : 216.11 g/mol

- Boiling Point : Approximately 308.6 °C (predicted)

- Density : 1.288 g/cm³ (predicted)

- pKa : 8.83 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied for its potential as a cholinesterase inhibitor , which is significant in the context of neurodegenerative diseases such as Alzheimer's.

Cholinesterase Inhibition

Recent studies have highlighted the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission and potentially improving cognitive function in neurodegenerative conditions .

Research Findings

A variety of studies have explored the pharmacological effects of this compound:

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of various tetrahydronaphthalene derivatives, this compound was shown to significantly reduce neuronal cell death in vitro under oxidative stress conditions. The mechanism was linked to its ability to enhance cellular antioxidant defenses and modulate apoptotic pathways .

Case Study 2: Pain Management

Another investigation focused on the compound's role as a potential TRPV1 antagonist. The results indicated that at specific concentrations, it could inhibit TRPV1-mediated calcium influx in sensory neurons, suggesting its utility in managing pain and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.